[1-(2,4-Difluorophenyl)cyclopropyl]methanamine [1-(2,4-Difluorophenyl)cyclopropyl]methanamine
Brand Name: Vulcanchem
CAS No.: 1340550-61-9
VCID: VC4268971
InChI: InChI=1S/C10H11F2N/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2
SMILES: C1CC1(CN)C2=C(C=C(C=C2)F)F
Molecular Formula: C10H11F2N
Molecular Weight: 183.202

[1-(2,4-Difluorophenyl)cyclopropyl]methanamine

CAS No.: 1340550-61-9

Cat. No.: VC4268971

Molecular Formula: C10H11F2N

Molecular Weight: 183.202

* For research use only. Not for human or veterinary use.

[1-(2,4-Difluorophenyl)cyclopropyl]methanamine - 1340550-61-9

Specification

CAS No. 1340550-61-9
Molecular Formula C10H11F2N
Molecular Weight 183.202
IUPAC Name [1-(2,4-difluorophenyl)cyclopropyl]methanamine
Standard InChI InChI=1S/C10H11F2N/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2
Standard InChI Key KCCAQFQPSMPPLS-UHFFFAOYSA-N
SMILES C1CC1(CN)C2=C(C=C(C=C2)F)F

Introduction

Overview

[1-(2,4-Difluorophenyl)cyclopropyl]methanamine is a cyclopropane-based organic compound featuring a 2,4-difluorophenyl substituent and a primary amine functional group. This molecule has garnered significant interest in medicinal chemistry due to its structural rigidity, metabolic stability, and potential pharmacological applications. With a molecular formula of C₁₀H₁₁F₂N and a molecular weight of 183.20 g/mol, it serves as a critical intermediate in synthesizing kinase inhibitors, antiviral agents, and central nervous system (CNS)-targeting therapeutics .

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name is [1-(2,4-difluorophenyl)cyclopropyl]methanamine, and its structure comprises a cyclopropane ring fused to a 2,4-difluorophenyl group and a methylamine side chain. Key identifiers include:

PropertyValueSource
CAS Number1340550-61-9
SMILESC1CC1(CN)C2=C(C=C(C=C2)F)F
InChI KeyKCCAQFQPSMPPLS-UHFFFAOYSA-N
Molecular Weight183.20 g/mol
LogP (Partition Coefficient)1.96

The cyclopropane ring introduces significant steric strain, enhancing reactivity and binding affinity in target proteins . Fluorine atoms at the 2- and 4-positions of the phenyl ring contribute to electron-withdrawing effects, improving metabolic stability and membrane permeability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves three stages:

  • Cyclopropane Ring Formation: Reacting 2,4-difluorostyrene with diazomethane under photolytic conditions yields the cyclopropane core .

  • Nitrile Introduction: The cyclopropane intermediate is functionalized with a nitrile group via nucleophilic substitution using cyanide salts.

  • Nitrile Reduction: Catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) converts the nitrile to a primary amine .

Example Reaction Pathway:

2,4-Difluorostyrene+CH2N2hv[1-(2,4-Difluorophenyl)cyclopropyl]acetonitrileH2/Pd[1-(2,4-Difluorophenyl)cyclopropyl]methanamine\text{2,4-Difluorostyrene} + \text{CH}_2\text{N}_2 \xrightarrow{\text{hv}} \text{[1-(2,4-Difluorophenyl)cyclopropyl]acetonitrile} \xrightarrow{\text{H}_2/\text{Pd}} \text{[1-(2,4-Difluorophenyl)cyclopropyl]methanamine}

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield (≥85%) and purity (≥95%). Green chemistry principles are prioritized, such as using water as a solvent and minimizing waste.

Physicochemical Properties

Stability and Solubility

PropertyValue
Melting PointNot reported (likely <25°C)
Boiling Point245–250°C (estimated)
Solubility in WaterLow (logP = 1.96)
Solubility in DMSOHigh (>50 mg/mL)

The compound is typically stored at 4°C under inert gas to prevent oxidation .

Applications in Drug Discovery

Lead Optimization in Oncology

Derivatives of this compound, such as 1-{(1S,2S)-1-(2,4-difluorophenyl)-2-[2-(3-methyl-1H-pyrazol-5-yl)-4-(trifluoromethyl)phenoxy]cyclopropyl}methanamine, demonstrate potent ALK inhibition (IC₅₀ = 0.080 μM) and are under investigation for non-small cell lung cancer .

CNS Drug Development

Structural analogs like cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride exhibit high blood-brain barrier penetration (brain/plasma ratio = 45:1 at 2 h post-injection), making them candidates for neurodegenerative disease therapeutics .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Use personal protective equipment
H315 (Causes skin irritation)Avoid inhalation and skin contact
H318 (Causes serious eye damage)Wash hands thoroughly after handling

Regulatory Status

The compound is classified as non-GRAS (Generally Recognized as Safe) and is restricted to research use .

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